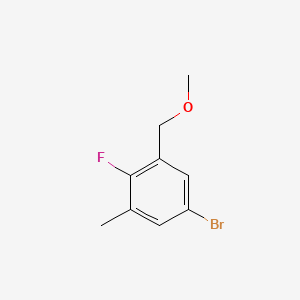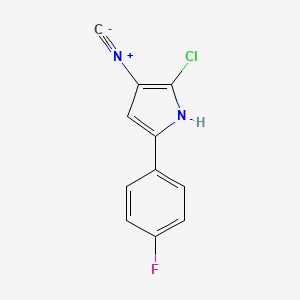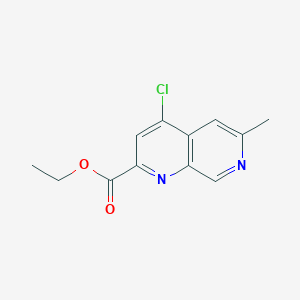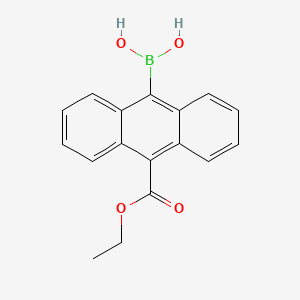
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is a fluorinated pyrrolizine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolizine precursor.
Fluorination: Introduction of the fluorine atom at the 2-position is achieved using fluorinating agents under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and acid catalysts.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or auxiliaries to ensure the desired (2S,8R) configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity and selectivity towards enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,8R)-8-Methyl-2-decanol propanoate
- (S)-2-(Diphenylmethyl)-pyrrolidine
Uniqueness
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is unique due to its fluorine atom, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C10H16FNO2 |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
ethyl (2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-9(13)10-4-3-5-12(10)7-8(11)6-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
BJARZHUOZVOTQI-WCBMZHEXSA-N |
Isomerische SMILES |
CCOC(=O)[C@]12CCCN1C[C@H](C2)F |
Kanonische SMILES |
CCOC(=O)C12CCCN1CC(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)




